molecular formula C16H28Cl2N2O4 B4969909 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride

1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride

Cat. No. B4969909
M. Wt: 383.3 g/mol
InChI Key: VYUOOLCYKZJKSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes result in compounds with specific physical and chemical properties, confirmed through various spectroscopic techniques such as IR, 1HNMR, and MS, yielding a significant product yield of over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of similar piperazine derivatives has been elucidated using NMR spectroscopy, including DEPT, H-H COSY, HMQC, and HMBC techniques. These studies provide complete NMR assignments for these compounds, offering insights into their complex molecular frameworks (Bing‐Yi Qin et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include hydrolysis in aqueous solutions, investigated through kinetic studies that reveal the influence of pH, temperature, and other factors on their stability and reactivity (I. Muszalska, 2004).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their stability and solubility, have been characterized using various analytical methods. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to assess the purity and decomposition of these compounds, revealing their behavior under different conditions (I. Muszalska et al., 2005).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many piperazine derivatives are known to interact with various receptors in the body, influencing physiological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications. This could include studies to determine its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety .

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4.2ClH/c1-21-15-2-4-16(5-3-15)22-13-14(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,14,19-20H,6-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUOOLCYKZJKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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